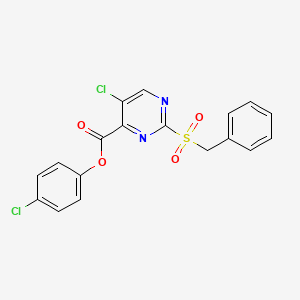![molecular formula C23H20N4OS B11296783 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11296783.png)
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a sulfanyl group attached to a pyrido[1,2-a]benzimidazole core
Méthodes De Préparation
The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves several steps. The starting materials typically include 2-cyanomethyl benzimidazoles, which are reacted with ethyl acetoacetate, ethyl benzoylacetate, or 2-acetylbutyrolactone to form a series of 4-cyano-3-substituted-1-oxo-1H, 5H-pyrido[1,2-a]benzimidazoles . These intermediates are then chlorinated and aminated to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Analyse Des Réactions Chimiques
2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 1-chloro-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole
- 1-(4-fluorophenylamino)-3-phenylpyrido[1,2-a]benzimidazole
- 4-(4-fluorophenylamino)-2,3-dihydro-1H-cyclopenta[4′,5′:2,3]pyrido[1,2-a]benzimidazole These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities .
Propriétés
Formule moléculaire |
C23H20N4OS |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20N4OS/c1-14-8-9-17(10-15(14)2)25-21(28)13-29-22-11-16(3)18(12-24)23-26-19-6-4-5-7-20(19)27(22)23/h4-11H,13H2,1-3H3,(H,25,28) |
Clé InChI |
JUOSMGUCRBYHKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(2-Chlorophenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11296712.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11296715.png)
![2-[(6-Methoxy-2-methylquinolin-4-YL)sulfanyl]-N-{6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-B][1,2,4]triazin-3-YL}acetamide](/img/structure/B11296723.png)
![2-[(5-{3-Aminothieno[2,3-B]pyridin-2-YL}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11296735.png)
![N-[4-(acetylamino)phenyl]-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11296740.png)
![N-(3-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11296748.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11296753.png)
![1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296758.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11296760.png)
![N-[(Adamantan-1-YL)methyl]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11296761.png)
![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296770.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone](/img/structure/B11296775.png)
![3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11296806.png)
